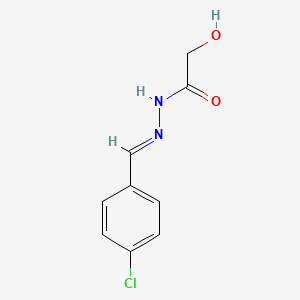

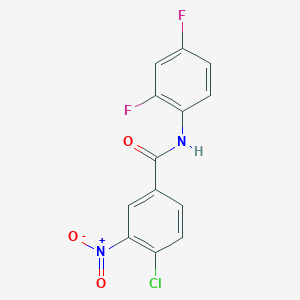

![molecular formula C15H21ClN2O2 B5539652 4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride](/img/structure/B5539652.png)

4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride, also known as CNO, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is a synthetic agonist of the DREADD (Designer Receptors Exclusively Activated by Designer Drugs) system, which allows for precise control of neural activity in vivo. In Additionally, we will list potential future directions for research involving CNO.

Mecanismo De Acción

4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride acts as an agonist of DREADD receptors, which are modified G protein-coupled receptors that are insensitive to endogenous ligands. Upon binding of 4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride to the DREADD receptor, intracellular signaling pathways are activated, leading to changes in neural activity. The specific effects of 4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride on neural activity depend on the type of DREADD receptor expressed and the neuronal population targeted.

Biochemical and physiological effects:

4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride has been shown to modulate neural activity in a variety of brain regions and neuronal populations. In mice, 4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride administration has been used to activate or inhibit specific neural circuits, leading to changes in behavior and physiology. For example, 4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride-mediated activation of DREADD receptors in the prefrontal cortex has been shown to enhance working memory performance in mice. Additionally, 4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride-mediated inhibition of DREADD receptors in the ventral tegmental area has been shown to reduce cocaine-seeking behavior in rats.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride offers several advantages for neuroscience research, including its specificity for DREADD receptors, its non-invasive and reversible effects on neural activity, and its ability to modulate neural circuits with high temporal and spatial precision. However, there are also limitations to using 4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride in lab experiments. For example, the effects of 4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride can vary depending on the type of DREADD receptor expressed and the neuronal population targeted. Additionally, 4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride can have off-target effects on other signaling pathways, which can complicate data interpretation.

Direcciones Futuras

There are several potential future directions for research involving 4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride. One area of interest is the development of new DREADD receptors with improved specificity and signaling properties. Additionally, researchers are exploring the use of 4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride in non-human primates and humans for investigating neural circuits and behaviors relevant to neurological and psychiatric disorders. Finally, there is interest in using 4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride in combination with other techniques such as optogenetics and chemogenetics to further refine our understanding of neural circuits and behavior.

Métodos De Síntesis

The synthesis of 4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride involves several steps, including the reaction of 4-(4-chlorophenyl)butan-2-one with hydroxylamine hydrochloride to form 4-(4-chlorophenyl)butan-2-one oxime. This intermediate is then reacted with (3S,4S)-4-methoxy-3-pyrrolidinylamine to yield the final product, 4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride. The purity of the compound can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Aplicaciones Científicas De Investigación

4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride has become a popular tool in neuroscience research due to its ability to activate DREADD receptors. DREADDs are engineered G protein-coupled receptors that are selectively activated by the synthetic ligand 4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride. By expressing DREADDs in specific neurons or brain regions, researchers can use 4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride to modulate neural activity in vivo with high temporal and spatial precision. This allows for the investigation of neural circuits and behaviors in a non-invasive and reversible manner.

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxypyrrolidin-3-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O2/c1-20-14-10-17-9-13(14)18-15(19)4-2-3-11-5-7-12(16)8-6-11/h5-8,13-14,17H,2-4,9-10H2,1H3,(H,18,19)/t13-,14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWNOLZGGAOSRY-KBPBESRZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCC1NC(=O)CCCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CNC[C@@H]1NC(=O)CCCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-pyrrolidinone](/img/structure/B5539570.png)

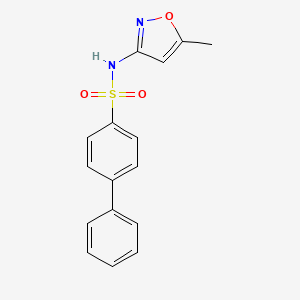

![N-[(3S*,4R*)-1-(5-methyl-1,3-benzoxazol-2-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5539575.png)

![4-fluoro-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide](/img/structure/B5539582.png)

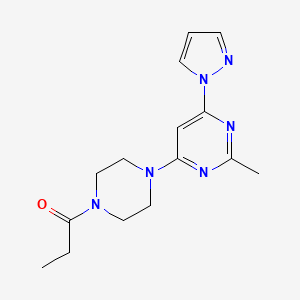

![2-{1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-1H-benzimidazole](/img/structure/B5539617.png)

![2-(4-fluorophenyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B5539622.png)

![3-chloro-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}benzohydrazide](/img/structure/B5539625.png)

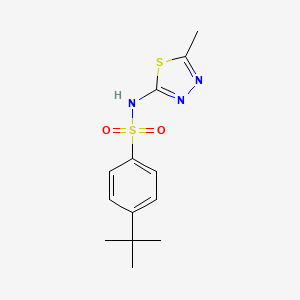

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(methylthio)propanoyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5539655.png)

![2-(3-methoxypropyl)-8-(3-thienylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5539663.png)